- Application of N-benzyl prochloraz derivant as polymyxin antibiotic synergist, China, , ,
Cas no 93497-08-6 (4-(4-Chlorophenoxy)phenylmethanol)

93497-08-6 structure
Nome del prodotto:4-(4-Chlorophenoxy)phenylmethanol
Numero CAS:93497-08-6
MF:C13H11ClO2
MW:234.678242921829
MDL:MFCD11190406
CID:1982406
PubChem ID:13384254
4-(4-Chlorophenoxy)phenylmethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol, 4-(4-chlorophenoxy)-
- 4-(4-chlorophenoxy)Benzenemethanol
- 4-(4-chlorophenoxy)benzyl alcohol
- 4-(4-Chlorophenoxy)benzenemethanol (ACI)
- [4-(4-Chloro-phenoxy)-phenyl]-methanol
- DA-22554
- MFCD11190406
- [4-(4-chlorophenoxy)phenyl]methanol
- SB40065
- CS-0340778
- (4-(4-Chlorophenoxy)phenyl)methanol
- SCHEMBL20591074
- 93497-08-6
- 4-(4-Chlorophenoxy)phenylmethanol
-
- MDL: MFCD11190406
- Inchi: 1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
- Chiave InChI: KJGZOJJWQRGHCL-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(OC2C=CC(CO)=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 234.0447573g/mol
- Massa monoisotopica: 234.0447573g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 194
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 29.5Ų
4-(4-Chlorophenoxy)phenylmethanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-25g |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 97% | 25g |
¥34958.27 | 2025-01-22 | |
TRC | C995480-10mg |
[4-(4-Chlorophenoxy)phenyl]methanol |
93497-08-6 | 10mg |
$ 50.00 | 2022-06-06 | ||
Alichem | A019120074-1g |
(4-(4-Chlorophenoxy)phenyl)methanol |
93497-08-6 | 95% | 1g |
$400.00 | 2023-08-31 | |
eNovation Chemicals LLC | Y1127276-1g |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 95% | 1g |
$340 | 2024-07-28 | |
eNovation Chemicals LLC | Y1127276-500mg |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 95% | 500mg |
$240 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-1g |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 97% | 1g |
2527.17CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-250mg |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 97% | 250mg |
1263.58CNY | 2021-05-08 | |
A2B Chem LLC | AH96842-5mg |
(4-(4-Chlorophenoxy)phenyl)methanol |
93497-08-6 | 90% | 5mg |
$136.00 | 2024-07-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0174-500mg |
[4-(4-Chloro-phenoxy)-phenyl]-methanol |
93497-08-6 | 97% | 500mg |
¥1731.3 | 2025-01-22 | |
abcr | AB535884-1g |
[4-(4-Chloro-phenoxy)-phenyl]-methanol; . |
93497-08-6 | 1g |
€540.40 | 2024-08-02 |
4-(4-Chlorophenoxy)phenylmethanol Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Borane Solvents: Dimethyl sulfide
Riferimento
- Analogs of clofibrate and clobuzarit containing fluorine in the side chainsEuropean Journal of Medicinal Chemistry, 1984, 19(3), 205-14,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C → rt
1.2 Reagents: Sodium sulfate Solvents: Water
1.2 Reagents: Sodium sulfate Solvents: Water
Riferimento
- Preparation of thiazole compounds as activators of soluble guanylate cyclase, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Application of n-benzylimidazolecarboxamide derivatives as synergist for polymyxin antibiotics, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 4 h, rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
1.2 Reagents: Sodium sulfate Solvents: Water ; rt
Riferimento
- Design, synthesis, and evaluation of compounds capable of reducing Pseudomonas aeruginosa virulenceEuropean Journal of Medicinal Chemistry, 2020, 185,,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Malachite Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 18 h, 115 °C
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 18 h, 115 °C
Riferimento
- Copper promoted synthesis of diaryl ethersChemistry Preprint Server, 2002, 1, 1-8,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt; 5 min, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolideLetters in Drug Design & Discovery, 2022, 19(4), 263-268,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 3 - 4 h, 0 °C → rt
1.2 Reagents: Sodium sulfate decahydrate
1.2 Reagents: Sodium sulfate decahydrate
Riferimento
- Preparation of glycalpyramide derivatives and their application as anticoccidial medicine, World Intellectual Property Organization, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Tripotassium phosphate Catalysts: Malachite ; cooled; 18 h, 115 °C
1.2 Reagents: Tripotassium phosphate Catalysts: Malachite ; cooled; 18 h, 115 °C
Riferimento
- Copper promoted synthesis of diaryl ethersNew Journal of Chemistry, 2004, 28(11), 1390-1393,
4-(4-Chlorophenoxy)phenylmethanol Raw materials
- 4-Bromobenzaldehyde
- 4-(4-Chlorophenoxy)benzaldehyde
- Methyl 4-(4-chlorophenoxy)benzoate
- 4-Bromobenzyl alcohol
4-(4-Chlorophenoxy)phenylmethanol Preparation Products
4-(4-Chlorophenoxy)phenylmethanol Letteratura correlata
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93497-08-6)4-(4-Chlorophenoxy)phenylmethanol

Purezza:99%/99%/99%/99%/99%
Quantità:1g/5g/25g/500mg/250mg
Prezzo ($):327.0/1306.0/4381.0/217.0/163.0